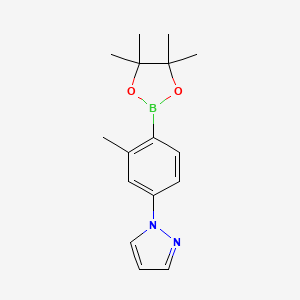
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-hydroxybenzonitrile, more commonly referred to as 5-DHB, is a synthetic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as an inhibitor of enzymes. In addition, 5-DHB has been used in biochemical and physiological studies, as it has been shown to have a variety of effects on the body.
Aplicaciones Científicas De Investigación
5-DHB has been used in a wide range of scientific research applications, including organic synthesis, enzyme inhibition, and biochemical and physiological studies. In organic synthesis, 5-DHB is used as a reagent and catalyst for the synthesis of other compounds. In enzyme inhibition studies, 5-DHB is used to inhibit the activity of enzymes. In biochemical and physiological studies, 5-DHB has been used to study the effects of the compound on the body.
Mecanismo De Acción
The mechanism of action of 5-DHB is not yet fully understood. However, it is believed that 5-DHB binds to certain enzymes, which in turn inhibits their activity. In addition, 5-DHB has been shown to interact with certain proteins and other molecules in the body, which may explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
5-DHB has been shown to have a variety of effects on biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In addition, 5-DHB has been shown to affect the expression of certain genes, which can have an effect on cell growth and development. Finally, 5-DHB has been shown to affect the activity of certain hormones, which can affect the body’s response to certain stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-DHB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it convenient for use in experiments. In addition, 5-DHB is relatively stable, which makes it suitable for use in long-term experiments. However, 5-DHB can be toxic in high concentrations, so it should be used with caution in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-DHB. For example, further research could be conducted to better understand the mechanism of action of 5-DHB and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 5-DHB in medicine and other fields. Finally, further research could be conducted to explore the potential toxicity of 5-DHB and to develop methods to minimize its toxicity.
Métodos De Síntesis
5-DHB can be synthesized using a variety of methods. One method involves the reaction of 5-methoxybenzaldehyde and 1,3,2-dioxaborinane in an acidic medium. This reaction produces an intermediate, which is then hydrolyzed to form 5-DHB. Another method involves the reaction of 5-methoxybenzaldehyde and dimethyl borate in an acidic medium. This reaction also produces an intermediate, which is then hydrolyzed to form 5-DHB.
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-12(2)7-16-13(17-8-12)10-3-4-11(15)9(5-10)6-14/h3-5,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJDLPNGNCAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-hydroxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)




